molecular formula C7H9BrN2 B1280913 5-Bromo-N1-methylbenzene-1,2-diamine CAS No. 337915-79-4

5-Bromo-N1-methylbenzene-1,2-diamine

Cat. No.: B1280913
CAS No.: 337915-79-4
M. Wt: 201.06 g/mol
InChI Key: WQNHSCZQLLEPOM-UHFFFAOYSA-N
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Description

5-Bromo-N1-methylbenzene-1,2-diamine: is an organic compound with the molecular formula C7H9BrN2 . It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and a methylated amine group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves large-scale electrophilic aromatic substitution reactions, where the reaction conditions are optimized for yield and purity. The process may include steps like purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-N1-methylbenzene-1,2-diamine involves its interaction with various molecular targets. The bromine atom and the amine groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved include electrophilic and nucleophilic substitution reactions .

Comparison with Similar Compounds

  • 4-Bromo-N1-methylbenzene-1,2-diamine
  • 3-Bromo-N1-methylbenzene-1,2-diamine
  • N1-methylbenzene-1,2-diamine

Comparison:

Properties

IUPAC Name

4-bromo-2-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNHSCZQLLEPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480070
Record name 5-BROMO-N1-METHYLBENZENE-1,2-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337915-79-4
Record name 5-BROMO-N1-METHYLBENZENE-1,2-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-N-methylbenzene-1,2-diamine
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Synthesis routes and methods I

Procedure details

To a stirred solution of 5-bromo-N-methyl-2-nitroaniline (1-1) (12.4 g, 53.7 mmol) in 1,4 Dioxane (100 mL) at 0° C. was added powdered zinc (17.6 g, 269 mmol), followed by dropwise addition of glacial acetic acid (15.0 mL, 262 mmol). The reaction mixture was then permitted to warm to room temperature, sonicated for a few minutes, then permitted to stir at room temperature overnight, then heated to 90° C. in a hot oil bath for four hours. The crude reaction mixture was then cooled to room temperature, then suspended in ethyl acetate, cooled to 0° C. and neutralized with 6N NaOH while stirring until slightly basic. Crude mixture was then filtered. Filtrate organics were separated, then washed with a saturated solution of sodium bicarbonate, followed by water, then brine, dried over sodium sulfate, filtered, and concentrated to give 4-bromo-N2-methylbenzene-1,2-diamine (1-2) as a black oil. MS (M)+: observed=200.9, calculated=201.06.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
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17.6 g
Type
catalyst
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15 mL
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reactant
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Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
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Synthesis routes and methods III

Procedure details

An orange solution consisting of 5-bromo-N-methyl-2-nitroaniline (1-2, 10.5 g, 45.4 mmol) in Acetic acid (200 ml) was treated with Zinc dust (8.92 g, 136 mmol, 3.0 eq), generating a mild exotherm. The cloudy maroon reaction mixture was capped and stirred for 20 min. The reaction was >80% complete, so an additional amount of Zinc dust (1.0 g, 16 mmol, 0.35 eq) was added and the reaction was stirred for 15 min. LC/MS showed complete reduction, so the reaction mixture was filtered through Celite and washed with MeOH. The residual filtrate was concentrated in vacuo, then partitioned between EtOAc (2×300 ml) and saturated aqueous NaHCO3 (350 ml). The combined organic layers were dried over Na2SO4 and concentrated, affording the title compound, 4-bromo-N2-methylbenzene-1,2-diamine (1-3), as a brown solid with >90% purity. LRMS m/z: Calc'd for C7H9BrN2 (M+H) 202.1, found 202.8.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
8.92 g
Type
catalyst
Reaction Step Three
Name
Quantity
1 g
Type
catalyst
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Synthesis routes and methods IV

Procedure details

5-bromo-N-methyl-2-nitroaniline (1.5 g) was dissolved in methanol (60 mL) by heating to 80° C. Hydrazine hydrate was added (3.2 mL) followed by Raney Nickel (50% slurry in water, 6 drops) and the reaction mixture was heated to reflux for 1 hour. The reaction mixture was filtered through Celite® and concentrated under reduced pressure, providing 5-bromo-N1-methylbenzene-1,2-diamine as an amber oil. This product was used in the next step without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
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60 mL
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solvent
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Synthesis routes and methods V

Procedure details

To a solution of 5-bromo-N-methyl-2-nitroaniline (10 g, 43.5 mmol) in EtOH/H2O (700 mL) was added Fe (14.6 g, 261 mmol), ammonium chloride (14 g, 261 mmol) and the reaction mixture was heated at 60° C. for 4 h. The crude reaction mixture was filtered, concentrated, dissolved in ethyl acetate, washed with brine, dried over sodium sulfate, filtered and concentrated. The crude product was used in next reaction without further purification. (7.9 g, yield 90%) MS (ESI+) e/z: 202.1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
700 mL
Type
solvent
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Quantity
14.6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-N1-methylbenzene-1,2-diamine
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Reactant of Route 6
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